Product packaging for Enonalcohol(Cat. No.:CAS No. 71399-45-6)

Enonalcohol

Cat. No.: B3280357
CAS No.: 71399-45-6
M. Wt: 212.28 g/mol
InChI Key: IUWYHMZSXNYIPM-NSHDSACASA-N
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Description

Enonalcohol is an organic compound belonging to the enol functional group, characterized by a hydroxyl group (-OH) bonded to a carbon atom that is also part of a carbon-carbon double bond (https://proenem.com.br/enem/quimica/funcoes-organicas-ii-oxigenadas-alcool-enol-e-fenol/). This structure makes enols, including this compound, highly reactive and typically unstable. They often tautomerize to form more stable carbonyl compounds, such as ketones or aldehydes (https://promilitares.com.br/concursos-militares/conteudo/funcoes-oxigenadas-alcool-enol-fenol-e-eter/). Due to this key property, this compound serves as a crucial intermediate in synthetic organic chemistry, enabling researchers to study tautomerization kinetics, reaction mechanisms, and to synthesize complex molecular targets. Its high reactivity makes it a valuable, though transient, species in various catalytic cycles and the formation of carbon-carbon bonds. This product is provided as a high-purity reagent strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, considering its reactive and labile nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B3280357 Enonalcohol CAS No. 71399-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-7-5-3-1-2-4-6-10-8-11(14)9-12(10)15/h8,11,13-14H,1-7,9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWYHMZSXNYIPM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C1=O)CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C(C1=O)CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enonalcohol Construction

Strategic Design of Enonalcohol Synthesis Pathways

Effective synthesis design begins with a thorough retrosynthetic analysis, breaking down the target molecule into simpler, readily available precursors. For complex enonalcohols, this often involves identifying key disconnections that exploit known, reliable reactions.

Retrosynthetic Analysis for Complex this compound Skeletons

Retrosynthetic analysis is an indispensable tool for planning the synthesis of complex molecules like enonalcohols. It involves working backward from the target molecule, identifying strategic bond disconnections and functional group interconversions (FGIs) that lead to simpler starting materials. For enones, a common retrosynthetic disconnection involves the dehydration of a β-hydroxy ketone, which itself can be derived from aldol (B89426) condensation reactions lkouniv.ac.inamazonaws.comias.ac.in. This disconnection strategy allows for the construction of the α,β-unsaturated carbonyl system and the alcohol functionality in a controlled manner.

For more intricate this compound structures, retrosynthesis may involve more complex transformations. For instance, the construction of strained ring systems found in some natural products might necessitate rearrangements like the pinacol (B44631) or semipinacol rearrangement to set up the correct stereochemistry and functional group placement youtube.comacs.org. These rearrangements can simultaneously form carbon-carbon bonds and interconvert functional groups, often leading to the desired enone and alcohol moieties or their precursors.

Total Synthesis Approaches to Naturally Occurring Enonalcohols

The total synthesis of natural products often showcases the pinnacle of synthetic strategy, as these molecules frequently possess complex arrangements of functional groups, including enones and alcohols. Many natural products incorporate these functionalities, and their syntheses highlight efficient methods for their assembly.

For example, the synthesis of sarcophytin and related cembranoids has involved the chemoselective reduction of an enone to an allylic alcohol, followed by further transformations to build the complex polycyclic framework acs.org. Similarly, the total synthesis of grayanane natural products has utilized Luche reduction to stereoselectively convert enones into allylic alcohols, which are then elaborated into the final complex structures beilstein-journals.org. The synthesis of acanthodoral, a sesquiterpenoid, involved a semipinacol rearrangement to access a precursor with key quaternary stereocenters, which was then converted into the natural product, demonstrating the power of rearrangement strategies in constructing this compound motifs within complex skeletons acs.org.

Asymmetric and Stereoselective Synthesis of Chiral this compound Compounds

The presence of chiral centers in enonalcohols is common, and controlling their absolute and relative stereochemistry is crucial for biological activity. This has driven the development of highly enantioselective and diastereoselective synthetic methods.

Enantioselective Catalytic Methods in this compound Synthesis

Enantioselective catalysis has revolutionized the synthesis of chiral molecules. For enonalcohols, various catalytic approaches have been developed to generate specific enantiomers.

Asymmetric Reduction of Enones: Chiral catalysts can mediate the enantioselective reduction of enones to chiral allylic alcohols. For instance, Noyori's BINAP-ruthenium complexes are well-established for the enantioselective hydrogenation of ketones, including enones nih.gov. Another notable method involves the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts nih.gov.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools. For example, asymmetric conjugate addition reactions to enones, particularly α'-hydroxy enones, can furnish chiral products with high enantioselectivity, often mediated by bifunctional catalysts that engage in hydrogen bonding acs.org. Furthermore, organocatalytic sequences involving enone epoxidation followed by rearrangement have been employed to generate optically active allylic alcohols and amines with excellent stereocontrol nih.gov.

Chemoenzymatic Synthesis: Enzymes offer exquisite selectivity. For example, lipases and esterases can be used for the kinetic resolution or enantioselective hydrolysis of acetoxy enones to yield chiral α-hydroxy enones cabidigitallibrary.orgpsu.edu. These chiral hydroxy enones can then be further elaborated.

Metal-Catalyzed Rearrangements: Catalytic asymmetric rearrangements, such as the sigmatropic rearrangement of chiral α-sulfinyl enones, can provide access to chiral γ-hydroxy α-enones with high enantiomeric excess (ee) acs.orgnih.gov.

Table 1: Examples of Enantioselective Catalytic Methods for this compound Synthesis

Substrate TypeReaction TypeCatalyst/Reagent SystemProduct TypeYield (%)Enantioselectivity (ee)Reference
EnoneAsymmetric Reduction (Hydrogenation)Ru-BINAP complexAllylic AlcoholVariesHigh nih.gov
EnoneAsymmetric Reduction (Borane)CBS catalyst (e.g., (R)-methyl-CBS)Allylic AlcoholVariesHigh nih.gov
α'-Hydroxy EnoneAsymmetric Conjugate AdditionBifunctional OrganocatalystTetrasubstituted Carbon StereocenterVariesHigh acs.org
α-Sulfinyl EnoneSigmatropic RearrangementDBU/PPh₃, then H₂O₂γ-Hydroxy α-EnoneGood-ExcellentUp to 99% acs.orgnih.gov
EnoneCuH-catalyzed Hydrosilylation/HydroaminationCu(OAc)₂-L1 complexAmino Alcohol76>99% nih.gov

Diastereoselective Control in this compound Formations

Achieving control over the relative stereochemistry between multiple stereocenters in this compound synthesis is equally important. Diastereoselective reactions exploit existing stereocenters or employ chiral auxiliaries/reagents to direct the formation of new stereocenters.

Diastereoselective Reductions: The reduction of enones can be made diastereoselective by using chiral reducing agents or by leveraging the substrate's existing stereochemistry. For example, the reduction of a prochiral enone intermediate in the synthesis of Travoprost was achieved with high diastereoselectivity using DEANB/(R)-methyl CBS acs.org.

Conjugate Additions: Asymmetric conjugate additions to enones can be highly diastereoselective, especially when the enone or nucleophile possesses chirality or when specific directing groups are present. The presence of a hydroxyl group in α'-hydroxy enones can influence diastereoselectivity through hydrogen bonding interactions during conjugate addition reactions acs.orgucd.ie.

Cycloaddition Reactions: Diels-Alder reactions involving enone dienophiles or dienes can be designed to be diastereoselective, setting up multiple stereocenters simultaneously beilstein-journals.org.

Table 2: Examples of Diastereoselective Control in this compound Synthesis

Substrate TypeReaction TypeReagent/Catalyst SystemProduct TypeYield (%)Diastereoselectivity (dr)Reference
EnoneDiastereoselective ReductionDEANB/(R)-methyl CBSAlcoholVariesHigh acs.org
EnoneCuH-catalyzed HydroaminationCu(OAc)₂-L1 complexAmino Alcohol76>20:1 nih.gov
EnoneAza-Michael ReactionAniline nucleophilesCyclopentanoneVariesExcellent ucd.ie
EnoneDiels-Alder CycloadditionRawal dienecis-DecalinVariesHigh beilstein-journals.org

Catalytic Transformations in this compound Synthesis

Catalytic methods are central to efficient and selective this compound synthesis, enabling milder reaction conditions, reduced waste, and improved atom economy.

Oxidation of Allylic Alcohols: Allylic alcohols can be catalytically oxidized to form enones. Various transition metal catalysts, including palladium, ruthenium, and iron complexes, in conjunction with oxidants like molecular oxygen or peroxides, facilitate this transformation organic-chemistry.org. For instance, ruthenium-catalyzed oxidation of multisubstituted allyl alcohols can yield enals or enones efficiently organic-chemistry.org.

Rearrangements: Catalytic rearrangements are powerful tools for constructing this compound frameworks. Gold catalysis has been instrumental in the Meyer-Schuster rearrangement of propargylic alcohols to enones, often with high E-selectivity acs.org. These rearrangements can also be coupled with other transformations, such as additions, to build complexity.

Carbonyl-Ene Reactions and Coupling: Transition metal catalysis, particularly using nickel, enables carbonyl-ene type reactions and coupling of alkenes or alkynes with carbonyl compounds to form allylic alcohols nih.gov. These reactions are fundamental for C-C bond formation and the introduction of hydroxyl groups adjacent to double bonds.

Stereoselective Reductions: As mentioned in the asymmetric synthesis section, catalytic reductions (e.g., Luche reduction using NaBH₄/CeCl₃) are highly effective for the stereoselective conversion of enones to allylic alcohols beilstein-journals.org.

Table 3: Key Catalytic Transformations for this compound Synthesis

Transformation TypeSubstrate(s)Catalyst/Reagent SystemProduct TypeYield (%)Selectivity AspectsReference
Oxidation of Allylic AlcoholsAllylic AlcoholsRu-based catalysts, O₂Enones/EnalsGoodRetention of double bond config. organic-chemistry.org
Meyer-Schuster RearrangementPropargylic AlcoholsPPh₃AuNTf₂, 4-MeOC₆H₄B(OH)₂ or MeOHEnonesGood-ExcellentE-alkene acs.org
Carbonyl-Ene ReactionAlkenes, Carbonyl CompoundsLewis Acids, Ni(0) complexesAllylic AlcoholsGood-ExcellentVaries nih.gov
Stereoselective Reduction of EnonesEnonesNaBH₄/CeCl₃ (Luche Reduction)Allylic AlcoholsVariesStereoselective beilstein-journals.org
Asymmetric Conjugate Additionα'-Hydroxy Enones, C-NucleophilesBifunctional OrganocatalystsTetrasubstituted centersVariesHigh Enantioselectivity acs.org

Organocatalytic Routes to this compound Systems

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex organic molecules, including hydroxy enones. Chiral amines and thioureas, among other organocatalysts, have been employed to promote reactions that install both the enone and alcohol moieties with high stereocontrol. For instance, asymmetric conjugate addition reactions of nucleophiles to enones, followed by appropriate functionalization, can lead to hydroxy enone structures.

A notable example involves the organocatalyzed asymmetric allylboration of α-alkoxy enones, which yields α-hydroxy enol ethers with high enantioselectivity (up to 99% ee). These intermediates can be further transformed into α-hydroxy ketones and α-hydroxy enones. acs.orgfigshare.com Similarly, chiral phosphine (B1218219) catalysts have been utilized in asymmetric annulation reactions of enones, leading to cyclic structures with controlled stereochemistry. beilstein-journals.org

Metal-Catalyzed Reactions for this compound Formation

Transition metal catalysis offers diverse pathways for constructing enone-alcohol frameworks. Gold catalysis, particularly through the Meyer-Schuster rearrangement of propargylic alcohols, is a well-established method for synthesizing enones. nih.govresearchgate.netresearchgate.netpsu.eduucl.ac.ukquizlet.com This reaction can be adapted to create molecules with latent or existing alcohol functionalities. For example, gold(I) catalysts facilitate the rearrangement of propargylic alcohols to enones at room temperature, providing access to various enone structures with high E-selectivity. nih.govpsu.edu

Copper catalysis also plays a significant role. Copper catalysts have been used in the enantioselective synthesis of amino alcohols from enals and enones via hydrosilylation/hydroamination sequences, demonstrating the ability to create molecules with multiple stereocenters. nih.gov Furthermore, copper-catalyzed reactions involving propargyl alcohols or arylpropynones have been developed for the synthesis of hydroxy enones and related compounds. sioc-journal.cnresearchgate.net Ruthenium catalysis has been employed in the synthesis of β-hydroxy and β-amino ketones from allylic alcohols, showcasing the utility of metal catalysts in forming C-C bonds adjacent to alcohol functionalities. diva-portal.org

Biocatalytic Approaches in this compound Production and Modification

Biocatalysis offers a green and highly selective approach to synthesizing and modifying complex molecules. Enzymes, such as lipases and esterases, are particularly useful for the kinetic resolution of racemic hydroxy enones or their derivatives, enabling access to enantiomerically pure compounds. psu.edugoogle.comcabidigitallibrary.orgresearchgate.netrsc.org For instance, enzymatic deacetylation of α-acetoxy enones can yield optically pure α-hydroxy enones. cabidigitallibrary.org Chemoenzymatic strategies, combining chemical and enzymatic steps, are also employed to construct chiral hydroxy enone scaffolds, leveraging the high selectivity of enzymes for specific transformations. psu.educabidigitallibrary.orgchemrxiv.orgrsc.org

Innovative Reaction Development for this compound Scaffolds

Recent advancements have introduced novel catalytic systems and reaction conditions for the efficient and selective synthesis of enone-alcohol systems.

Photoredox Catalysis in this compound Functionalization

Visible-light photoredox catalysis has emerged as a powerful methodology for C-H functionalization, including hydroxylation. Mild and metal-free methods have been developed for the direct C(sp³)–H hydroxylation of enones using photoredox catalysts like Na₂-eosin Y. This approach facilitates γ-hydroxylation of various enone substrates, providing a site-specific route to hydroxy enones. figshare.comresearchgate.netchemrxiv.orgresearchgate.net These methods often employ molecular oxygen as the oxidant and operate under mild conditions, making them attractive for late-stage functionalization of complex molecules. figshare.comresearchgate.net

Electrochemical Synthesis of this compound Derivatives

Electrosynthesis provides a sustainable and versatile platform for organic transformations. Electrochemical methods have been explored for the synthesis of enone derivatives and the functionalization of alcohols. For example, electrochemical oxidation has been used for direct allylic C–H oxidations to generate enone and allylic alcohol intermediates. acs.orgrsc.orgbeilstein-journals.orgnih.gov These approaches offer alternatives to traditional methods that often rely on toxic reagents or harsh conditions. Electrochemical C–O bond activation in alcohols and their derivatives is also an area of active research, enabling deoxygenative transformations and functionalizations. researchgate.net

Mechanochemical Transformations in this compound Chemistry

Mechanochemistry, which involves reactions induced by mechanical force, offers solvent-free and energy-efficient synthetic routes. While direct applications to "this compound" synthesis are still emerging, mechanochemical approaches have been successfully applied to related transformations. For instance, mechanochemical dual asymmetric catalysis has been used for the synthesis of chiral δ-hydroxysulfones via Michael addition of enones followed by asymmetric transfer hydrogenation. rsc.orgbohrium.com The grinding of solid reactants can accelerate reactions and improve yields compared to solution-phase methods. iust.ac.ir

Elucidation of Enonalcohol Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Enonalcohol Transformations

Transition State Characterization and Reaction Coordinate Analysis

The journey from reactants to products in a chemical reaction is often visualized through a reaction coordinate diagram, which plots potential energy against the progress of the reaction. Key to this progression is the transition state , a fleeting, high-energy arrangement of atoms representing the peak of the energy barrier that must be overcome for the reaction to proceed. Transition states are inherently unstable and unobservable directly solubilityofthings.comwikipedia.org.

Reaction Coordinate Analysis involves mapping the lowest energy path between reactants and products on the potential energy surface (PES). This path typically passes through one or more transition states and may involve stable reaction intermediates saskoer.caiastate.edu. Computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in calculating the geometries and energies of transition states, allowing for the characterization of their structures and the analysis of bond breaking and formation processes wikipedia.org. The Intrinsic Reaction Coordinate (IRC) analysis, for instance, traces the minimum energy path from a transition state to both reactants and products, confirming connectivity and providing insights into the dynamics of the transformation iastate.edu. Transition State Theory (TST) provides a theoretical framework for understanding reaction rates by considering the equilibrium between reactants and the activated complex (transition state) wikipedia.org.

Isolation and Spectroscopic Characterization of Reaction Intermediates

Reaction intermediates are transient species formed during a multi-step reaction that are more stable than transition states but typically short-lived and difficult to isolate unacademy.comlumenlearning.com. For a molecule like this compound, potential intermediates could include carbocations, carbanions, radicals, or even transient enolate species, depending on the specific reaction conditions and reagents.

The identification and characterization of these intermediates are crucial for elucidating reaction mechanisms. While direct observation of transition states is impossible, intermediates can often be detected and studied using various spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including connectivity and stereochemistry, and can be performed at low temperatures to stabilize transient species mdpi.com.

Mass Spectrometry (MS): Particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), can detect and characterize intermediates in solution, often coupled with rapid mixing devices for time-resolved analysis mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: Useful for detecting species with conjugated systems or chromophores, which might be formed as intermediates mdpi.comrsc.org.

Infrared (IR) Spectroscopy: Can identify functional groups present in intermediates, providing complementary structural data mdpi.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Essential for detecting and characterizing radical intermediates nih.gov.

Chemical trapping experiments, where a reactive intermediate is reacted with a stable molecule to form a detectable product, are also employed to confirm the existence of these transient species unacademy.comlumenlearning.com.

Kinetic and Thermodynamic Profiling of this compound Reactions

Kinetic profiling involves studying the rates of chemical reactions to determine rate laws, rate constants, and activation energies. This provides quantitative information about how fast a reaction proceeds and the energy barriers involved enzymlogic.comnih.govnih.gov. For this compound, kinetic studies could reveal the rate-determining step in a multi-step mechanism and how different reaction conditions (temperature, concentration, catalyst) affect the reaction velocity.

A hypothetical kinetic profile for a two-step reaction involving this compound might be presented as follows:

Table 1: Hypothetical Kinetic Data for this compound Reaction

Reaction StepRate Constant (k) at 298 KActivation Energy (Ea)Pre-exponential Factor (A)
Step 1: Protonation1.5 x 10⁻³ s⁻¹45 kJ/mol1.0 x 10¹⁰ s⁻¹
Step 2: Dehydration3.2 x 10⁻⁵ s⁻¹60 kJ/mol5.0 x 10¹⁰ s⁻¹

Note: This table presents hypothetical data for illustrative purposes, as specific kinetic data for "this compound" is not available.

Isotopic Labeling Studies to Determine Reaction Flux

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction mechanism. By substituting specific atoms in the reactant molecule with their stable isotopes (e.g., ¹³C for ¹²C, ²H for ¹H) or radioactive isotopes, chemists can follow the fate of these atoms in the products and intermediates biorxiv.orgsilantes.comresearchgate.net. This method is invaluable for:

Determining Reaction Pathways: Identifying which bonds are broken and formed.

Quantifying Reaction Flux: Measuring the relative rates of different steps or competing pathways within a complex mechanism.

Elucidating Mechanisms: Providing direct evidence for proposed intermediates or transition states.

For example, if this compound were subjected to an oxidation reaction, labeling the hydroxyl hydrogen with deuterium (B1214612) (²H) could help determine if the C-O bond is cleaved during the oxidation process. Similarly, labeling a carbon atom with ¹³C would allow its incorporation into various products or intermediates to be tracked using mass spectrometry or NMR au.dk.

Advanced Spectroscopic and Analytical Characterization of Enonalcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of enonalcohols in solution. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.gov

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data on the number and type of protons and carbons, 2D NMR experiments are crucial for assembling the complete molecular structure of complex enonalcohols. wikipedia.orgquizlet.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu In an enonalcohol, COSY spectra would reveal correlations between the vinyl protons of the enone system, as well as couplings between the hydroxyl proton and adjacent protons, and protons on the alkyl backbone. This allows for the mapping of contiguous proton networks.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This technique is essential for assigning the carbon signals in the this compound structure. Each cross-peak in an HSQC spectrum links a specific proton to its directly bonded carbon atom, confirming, for example, which carbon bears the hydroxyl group and which carbons are part of the C=C double bond.

The following table presents hypothetical but typical ¹H and ¹³C NMR chemical shift ranges for a generic this compound moiety, along with key 2D NMR correlations.

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Carbonyl (C=O) N/A190-210HMBC to vinyl protons, HMBC to α-protons
Vinyl Cα 6.0-6.5125-140COSY to Cβ-H; HSQC to Cα-H; HMBC to C=O, Cβ
Vinyl Cβ 6.5-7.5140-160COSY to Cα-H; HSQC to Cβ-H; HMBC to C=O, Cα
Hydroxyl (-OH) 1.5-5.0 (variable)N/ACOSY to adjacent C-H (if no rapid exchange)
Carbinol (C-OH) 3.5-4.560-80HSQC to carbinol proton; HMBC to neighboring carbons

Note: Chemical shifts are highly dependent on the specific molecular structure, solvent, and concentration.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in the solid phase, providing insights into phenomena not observable in solution. jocpr.com For enonalcohols, ssNMR is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and supramolecular structures governed by intermolecular interactions like hydrogen bonding. wiley.comnih.gov

Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide rich structural information. wiley.com Different polymorphs of an this compound will exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformation, leading to different local electronic environments for the nuclei. bruker.com

Furthermore, ssNMR can directly probe the hydrogen-bonding network, which is critical in the supramolecular assembly of enonalcohols. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. mdpi.com Techniques such as ¹H MAS (Magic Angle Spinning) NMR can provide information on proton proximities and hydrogen bond strengths, which are reflected in the chemical shifts and signal line shapes. wiley.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique used to determine the elemental composition of a compound with high precision by measuring the mass-to-charge ratio (m/z) to several decimal places. measurlabs.comnih.govbioanalysis-zone.com This high accuracy allows for the confident determination of the molecular formula of an this compound, distinguishing it from other compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govyoutube.com In a typical MS/MS experiment, an this compound molecule is ionized, and the resulting molecular ion is isolated. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, structurally significant fragments. unt.edu

The fragmentation patterns are predictable and characteristic of the functional groups present. For an this compound, common fragmentation pathways include:

Neutral loss of water (H₂O) from the alcohol moiety.

Alpha-cleavage adjacent to the carbonyl group.

Cleavage of the C-C bond adjacent to the carbinol carbon.

Retro-Diels-Alder reactions if the molecule contains a six-membered ring.

By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together, confirming the presence and location of the enone and alcohol functional groups. ucdavis.edu

Precursor IonFragmentation ProcessCharacteristic Neutral Loss / Fragment Ion
[M+H]⁺Dehydration[M+H - H₂O]⁺
[M+H]⁺Alpha-cleavageLoss of alkyl radical adjacent to C=O
[M+H]⁺Cleavage at carbinol centerLoss of substituent attached to C-OH

Isomers, which have the same molecular formula but different structural arrangements, often cannot be distinguished by mass spectrometry alone. polyu.edu.hk Ion mobility spectrometry (IMS), when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase. researchgate.netnih.gov

In IM-MS, ions are propelled through a drift tube filled with a buffer gas. frontiersin.org Ions with a more compact structure will experience fewer collisions and travel faster than extended, bulkier isomers of the same m/z. This difference in drift time allows for their separation. The technique measures the collision cross-section (CCS) of an ion, which is a key physical parameter related to its gas-phase conformation. polyu.edu.hk

This capability is crucial for the analysis of enonalcohols, which can exist as various isomers, including:

Positional isomers: Where the alcohol and enone groups are at different locations.

Geometric isomers: (E/Z or cis/trans) at the C=C double bond.

Stereoisomers: (enantiomers or diastereomers) if chiral centers are present.

IM-MS can often resolve these different isomeric forms, providing distinct signals for each and aiding in their unambiguous identification. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are complementary and provide a characteristic "fingerprint" of the functional groups present in a compound. researchgate.netksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. ksu.edu.sa For enonalcohols, IR is particularly sensitive to the polar O-H and C=O bonds. The O-H stretching vibration typically appears as a broad band, with its position and shape being highly sensitive to hydrogen bonding. The strong C=O stretching band is also a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects molecular vibrations that cause a change in the molecule's polarizability. ksu.edu.sa It is often more sensitive to non-polar, symmetric bonds. In an this compound, the C=C stretching vibration of the enone system often produces a strong signal in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of an this compound. nih.govfiveable.me

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Notes
Hydroxyl (-OH) O-H stretch3200-3600 (broad)WeakPosition and width are sensitive to H-bonding.
Carbonyl (C=O) C=O stretch1650-1700 (strong)1650-1700 (medium-strong)Conjugation with C=C lowers the frequency.
Alkene (C=C) C=C stretch1600-1650 (medium)1600-1650 (strong)Often stronger in Raman than in IR.
Alcohol (C-O) C-O stretch1000-1260 (strong)Weak

Electronic Spectroscopy and Chiroptical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq It is the primary method for analyzing conjugated π-electron systems.

Enonalcohols exhibit two characteristic electronic transitions. The first is a high-intensity absorption due to the π → π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital. libretexts.org For conjugated enones, this transition typically occurs in the 215–250 nm region. youtube.com The second is a lower-intensity absorption at a longer wavelength (310–330 nm) corresponding to the n → π* transition, which involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. libretexts.orgyoutube.com

The key utility of UV-Vis spectroscopy is that the wavelength of maximum absorbance (λmax) for the π → π* transition is sensitive to the extent of conjugation. As the length of the conjugated system increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. libretexts.orgmasterorganicchemistry.com This results in the absorption of lower-energy, longer-wavelength light, a phenomenon known as a bathochromic or red shift. youtube.com The presence of the hydroxyl group, an auxochrome, can also influence the λmax.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for π → π Transitions*

Compound TypeConjugated SystemTypical λmax (nm)
Isolated AlkeneC=C~165
DienoneC=C-C=C-C=O~245
Trienone(C=C)₃-C=O~270

For enonalcohols that are chiral, Circular Dichroism (CD) spectroscopy is an indispensable tool for investigating their three-dimensional structure. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govjascoinc.com A plot of this differential absorption versus wavelength yields a CD spectrum, which shows positive or negative peaks, known as Cotton effects.

The CD spectrum of a chiral this compound is dominated by the electronic transitions of the enone chromophore. The sign and magnitude of the Cotton effects associated with the n → π* and π → π* transitions are exquisitely sensitive to the molecule's absolute configuration and conformation. nih.gov This sensitivity arises because the spatial arrangement of atoms, particularly the helicity or twist of the conjugated enone system, dictates the interaction with circularly polarized light. nih.govresearchgate.net By comparing experimental CD spectra with those predicted by quantum chemical calculations for different possible stereoisomers and conformers, the absolute configuration and dominant solution-phase conformation of the molecule can be determined. nih.govresearchgate.net

Table 4: Relationship Between Enone Helicity and CD Cotton Effect Sign

Enone Chromophore HelicityTorsion Angle (O=C-C=C)Predicted Sign of n → π* Cotton Effect
P (Right-handed)PositivePositive
M (Left-handed)NegativeNegative

Note: This is a simplified representation based on the Octant Rule for ketones and may vary depending on the specific molecular structure and substituents.

Chromatographic Separation and Detection Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile organic compounds. nih.govnih.govwiley.com It is highly suitable for the analysis of many enonalcohols, provided they are thermally stable and sufficiently volatile.

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. Separation occurs as the components of the mixture travel through a long, narrow capillary column. Compounds are separated based on their boiling points and their relative affinities for the column's stationary phase. researchgate.net

As each separated compound elutes from the GC column, it enters the mass spectrometer, which acts as a detector. chromatographyonline.com In the MS, molecules are typically ionized by electron impact, causing them to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a molecular "fingerprint."

The fragmentation pattern is highly characteristic of the molecule's structure. For enonalcohols, common fragmentation pathways include the loss of a water molecule (a peak at M-18, where M is the molecular ion) from the alcohol moiety. youtube.comyoutube.com Another characteristic fragmentation for alcohols is alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. youtube.com The enone part will also undergo characteristic cleavages, allowing for detailed structural confirmation. The molecular ion peak (M+), if present, gives the molecular weight of the compound. whitman.edulibretexts.org

Table 5: Common Mass Fragments Observed in GC-MS of Enonalcohols

Fragmentation ProcessLost FragmentObserved Peak (m/z)Structural Information
DehydrationH₂OM-18Indicates presence of an -OH group
Alpha-CleavageAlkyl Radical (R•)M-RReveals substitution pattern around the alcohol
Loss of MethylCH₃•M-15Indicates a methyl substituent
Loss of Acyl GroupR-C=O•M-RCOFragmentation related to the ketone

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Enonalcohols

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as many enonalcohols.

In LC-MS, the sample is first injected into a liquid chromatograph, where the different components of the mixture are separated based on their interactions with a stationary phase and a mobile phase. The separated components then elute from the chromatography column and are introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight and elemental composition of the compounds, as well as providing structural information through fragmentation analysis. nih.govresearchgate.net

For the analysis of non-volatile enonalcohols, which can be polar, reversed-phase chromatography is often employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.gov The high sensitivity and selectivity of UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) make it a valuable tool for the detection and quantification of enonalcohols in complex matrices. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. epa.gov

Below is an example of UPLC-MS/MS parameters that could be used for the analysis of a hypothetical non-volatile this compound.

Table 1: Illustrative UPLC-MS/MS Parameters for Non-Volatile this compound Analysis

ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Injection Volume4 µL
Column Temperature40 °C
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]+
Product Ion (m/z)Specific fragment ion
Collision EnergyAnalyte-dependent

Chiral Chromatography for Enantiomeric Excess Determination

Many enonalcohols are chiral, meaning they exist as non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric excess (e.e.) is crucial in many applications. skpharmteco.com Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. chromatographyonline.comwikipedia.org This can be achieved through Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). skpharmteco.comchromatographyonline.com

The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These diastereomeric complexes have different energies and, therefore, different affinities for the stationary phase, leading to different retention times and allowing for their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for a broad range of chiral compounds, including alcohols. sigmaaldrich.com

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. For volatile and thermally stable enonalcohols, chiral GC is a suitable option, while chiral HPLC is preferred for less volatile or thermally labile compounds. ic.ac.uk

The following table provides an example of chiral HPLC conditions for the separation of a racemic secondary alcohol, which is analogous to the separation of a chiral this compound.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Resolution of a Secondary Alcohol

ParameterValue
ColumnCHIRALCEL OD-H
Mobile PhaseToluene
Flow Rate1.0 mL/min
Temperature-78 °C
DetectionUV at 254 nm
ResultBaseline separation of enantiomers

Supercritical Fluid Chromatography (SFC) for Preparative Separations

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is particularly advantageous for preparative separations due to its lower viscosity and higher diffusivity compared to liquid mobile phases, which allows for faster separations and higher efficiency. waters.comyoutube.com It is considered a "green" technology due to the reduced consumption of organic solvents. youtube.com

Preparative SFC is widely used for the purification of chiral compounds, including alcohols, on a larger scale. youtube.comshimadzu.com It offers several benefits over preparative HPLC, such as faster run times, reduced solvent usage, and easier fraction collection due to the volatility of CO2. waters.com The collected fractions are more concentrated, which simplifies the post-purification workup. waters.com

The separation in SFC is influenced by several parameters, including the choice of co-solvent, column temperature, and back pressure, which all affect the density and solvating power of the supercritical fluid mobile phase. waters.com

The table below illustrates typical parameters for a preparative SFC purification of a chiral compound.

Table 3: Illustrative Parameters for Preparative SFC Purification of a Chiral Compound

ParameterValue
SystemPreparative SFC System
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseCO2 / Methanol (gradient or isocratic)
Flow Rate50-200 mL/min
Back Pressure100-150 bar
Temperature35-40 °C
DetectionUV and/or Mass Spectrometry
InjectionStacked injections for high throughput

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. wikipedia.org The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. wikipedia.org By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and stereochemistry can be determined with high precision. wikipedia.orglibretexts.org

A prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal of the this compound. wikipedia.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to solve and refine the crystal structure. libretexts.org For chiral enonalcohols, X-ray crystallography can be used to determine the absolute configuration.

The data obtained from an X-ray crystal structure analysis is typically presented in a crystallographic information file (CIF) and includes parameters such as those listed in the table below for a hypothetical this compound crystal structure.

Table 4: Example of Crystallographic Data for an this compound

ParameterValue
Chemical Formulae.g., C10H14O2
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2(1)
a (Å)e.g., 8.124(6)
b (Å)e.g., 5.575(4)
c (Å)e.g., 10.960(7)
β (°)e.g., 94.26(9)
Volume (ų)e.g., 495.3(6)
Ze.g., 2
Resolution (Å)e.g., < 2.0

Hyphenated and Orthogonal Analytical Methodologies

For a comprehensive characterization of enonalcohols, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.gov Common examples include GC-MS and LC-MS, which have been discussed previously. A more advanced hyphenated technique is LC-NMR-MS, which combines the separation power of LC with the structural elucidation capabilities of both NMR and MS. nih.govnih.gov This powerful combination can provide unambiguous identification of unknown enonalcohols and their impurities or metabolites in complex mixtures. nih.gov

Orthogonal analytical methodologies involve the use of two or more independent analytical techniques to measure the same attribute of a sample. alphalyse.com The use of orthogonal methods increases the confidence in the analytical results by reducing the potential for bias from a single technique. alphalyse.com For example, the enantiomeric excess of a chiral this compound could be determined by both chiral HPLC and chiral GC. If the results from both techniques are in good agreement, it provides a high degree of confidence in the measurement. Similarly, the purity of an this compound sample could be assessed using both HPLC with UV detection and SFC with mass spectrometric detection. chromatographytoday.com The use of orthogonal methods is a key principle in analytical method validation and is highly regarded in regulatory environments. alphalyse.com

The combination of hyphenated and orthogonal techniques provides a robust and comprehensive approach to the advanced analytical characterization of enonalcohols, ensuring accurate and reliable data for research, development, and quality control purposes.

Theoretical and Computational Studies of Enonalcohol Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of enonalcohol molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and its corresponding energy. This information is crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. comporgchem.com DFT methods are used to determine the ground-state properties of this compound systems by calculating the total electronic energy as a functional of the electron density. orientjchem.org

A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This provides precise information on bond lengths, bond angles, and dihedral angles. For an this compound like vinyl alcohol, DFT calculations can accurately predict the planar structure and the specific lengths of the C=C, C-O, and O-H bonds.

Furthermore, DFT is extensively used to study the energetics of processes like tautomerization, where an this compound converts to its keto isomer (e.g., vinyl alcohol to acetaldehyde). By calculating the electronic energies of the this compound, the corresponding keto form, and the transition state connecting them, the relative stability and the activation energy for the interconversion can be determined. researchgate.net These calculations consistently show that for simple systems, the keto form is generally more stable. orientjchem.org

Table 1: Calculated Ground State Properties of syn-Vinyl Alcohol using DFT (B3LYP/6-31G)*

Parameter Calculated Value
Bond Lengths (Å)
C=C 1.325
C-O 1.359
O-H 0.965
Bond Angles (degrees)
C-C-O 122.5
C-O-H 108.9
Relative Energy (kcal/mol)

Note: Data are representative values derived from typical DFT calculations.

Ab initio molecular orbital theory refers to a class of methods that solve the electronic Schrödinger equation "from the beginning," without relying on empirical parameters. stackexchange.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energies and are often used as benchmarks. researchgate.net

These high-accuracy calculations are particularly important for refining the energetic details of this compound systems. For instance, while DFT provides a good estimate of the keto-enol energy difference, ab initio methods like the Gaussian-4 (G4) composite method can yield results with "chemical accuracy" (typically within 1 kcal/mol of experimental values). comporgchem.com This level of precision is crucial for understanding subtle substituent effects or for building highly reliable models of reaction mechanisms. rsc.org

Table 2: Comparison of Calculated Keto-Enol Energy Difference for Acetaldehyde/Vinyl Alcohol (kcal/mol)

Computational Method Basis Set Calculated Energy Difference
DFT (B3LYP) 6-311++G** 10.8
MP2 6-311++G** 10.2

Note: These values are illustrative and represent typical outcomes from these computational methods.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.gov

This compound molecules may possess flexibility due to rotation around single bonds, such as the C-O bond. MD simulations can explore the conformational landscape of an this compound by simulating its dynamic behavior over nanoseconds or longer. nih.gov By tracking key dihedral angles over the course of the simulation, a picture of the accessible conformations and the energy barriers between them can be constructed.

For vinyl alcohol, the two primary conformations are syn and anti, which differ in the orientation of the hydroxyl hydrogen relative to the C=C double bond. MD simulations can reveal the relative populations of these conformers at a given temperature and the timescale for their interconversion, providing insight into the molecule's structural dynamics. researchgate.net

Table 3: Representative Conformational Analysis of a Substituted this compound from MD Simulation

Dihedral Angle Conformation Population (%) Interconversion Barrier (kcal/mol)
H-O-C-C syn 85 4.5

Note: Data are hypothetical and for illustrative purposes.

The environment surrounding a molecule can significantly influence its properties and behavior. MD simulations are particularly well-suited for studying the effects of solvents on this compound systems. nih.gov By explicitly including solvent molecules (like water, methanol, or cyclohexane) in the simulation box, the specific interactions between the this compound and the solvent can be modeled. orientjchem.org

These simulations show how solvent molecules arrange themselves around the this compound, a process known as solvation. In polar, protic solvents like water, strong hydrogen bonds can form between the solvent and the this compound's hydroxyl group. researchgate.net This can stabilize the enol form relative to its keto tautomer and can also mediate the proton transfer required for tautomerization, often lowering the activation energy barrier. acs.org In contrast, nonpolar solvents interact more weakly and have a lesser effect on the enol's structure and reactivity. orientjchem.org

Table 4: Calculated Relative Energy of an Enol Tautomer in Various Solvents

Solvent Dielectric Constant Relative Energy (kcal/mol)
Gas Phase 1.0 0.0 (Reference)
Cyclohexane 2.0 -0.5
Methanol 32.7 -2.8

Note: The negative values indicate stabilization relative to the gas phase. Data are representative.

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. nih.gov By calculating properties related to how a molecule interacts with electromagnetic radiation, its IR, NMR, and UV-Vis spectra can be simulated.

For enonalcohols, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. ekb.eg Characteristic frequencies, such as the O-H stretch, the C=C stretch, and the C-O stretch, can be calculated and compared to experimental data to confirm the molecule's structure. researchgate.net Although there is often a systematic error in calculated frequencies, they can be corrected using empirical scaling factors to achieve good agreement with experiment. dtic.mil

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations predict the resonance frequencies for the 1H and 13C nuclei in the this compound, providing a powerful tool for structure elucidation when experimental data is ambiguous. acs.org

Table 5: Computationally Predicted vs. Experimental Spectroscopic Data for Vinyl Alcohol

Spectroscopic Parameter Calculated Value (B3LYP/6-31G*) Experimental Value
IR Frequencies (cm-1)
O-H Stretch 3815 3674
C=C Stretch 1690 1652
C-O Stretch 1295 1260
13C NMR Chemical Shifts (ppm)
C1 (CH2) 115.2 114.8

Note: Calculated IR frequencies are unscaled. NMR shifts are relative to TMS. Experimental values are from literature sources for comparison.

Table of Mentioned Compounds

Compound Name
Acetaldehyde
Cyclohexane
Methanol
Vinyl alcohol

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. mdpi.comnih.gov Computational methods, particularly those based on quantum mechanics, have become invaluable for predicting NMR chemical shifts, aiding in structure verification and isomer differentiation. researchgate.netbohrium.com The accurate prediction of chemical shifts can help bridge the gap in experimental spectral libraries, which are often limited. mdpi.comnih.gov

The most common quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived, is the Gauge-Including Atomic Orbital (GIAO) method, frequently used in conjunction with Density Functional Theory (DFT). researchgate.net The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, the model for solvation effects, and the quality of the input molecular geometry. researchgate.net For this compound systems, theoretical calculations must account for the electronic effects of the conjugated π-system, the hydroxyl group, and potential intramolecular hydrogen bonding, all of which significantly influence the local magnetic environment of each nucleus.

For instance, a computational study of a simple this compound, 4-hydroxy-3-penten-2-one, using the GIAO-B3LYP/6-31G(d,p) level of theory in a chloroform solvent model, could yield predicted ¹H and ¹³C chemical shifts. These calculated values can be compared with experimental data to validate the assigned structure. The correlation between calculated and experimental shifts is often used to distinguish between diastereomers or conformers. researchgate.net

Table 1: Comparison of Predicted and Experimental NMR Chemical Shifts for 4-hydroxy-3-penten-2-one (Note: This data is illustrative, based on typical accuracies of DFT calculations for similar organic molecules.)

Vibrational Frequency Calculations

Vibrational frequency calculations are a fundamental application of computational chemistry, serving several crucial purposes. entos.ai They are used to predict infrared (IR) and Raman spectra, characterize stationary points on a potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency), and compute zero-point vibrational energies and thermodynamic properties like enthalpy and entropy. entos.airowansci.com

For enonalcohols, these calculations provide insight into the vibrational modes associated with key functional groups, such as the C=O stretch, C=C stretch, and O-H stretch. The positions of these bands are sensitive to conjugation, substitution, and hydrogen bonding. For example, conjugation typically lowers the C=O and C=C stretching frequencies compared to their non-conjugated counterparts. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can cause significant broadening and a red-shift of the O-H stretching frequency.

Calculations are often performed within the harmonic approximation, but for systems with significant anharmonicity, such as those involving hydrogen bonds, more advanced methods that compute anharmonic corrections may be necessary for accurate spectral prediction. q-chem.com

Table 2: Calculated Harmonic Vibrational Frequencies for Key Modes in 4-hydroxy-3-penten-2-one (Note: This data is illustrative. Calculated frequencies are often systematically scaled to better match experimental values.)

Computational Elucidation of this compound Reaction Mechanisms

The elucidation of reaction mechanisms is a central theme in chemistry, and computational methods have become an indispensable tool in this area. rsc.orgresearchgate.net For enonalcohols, which possess multiple reactive sites, computational studies can unravel complex reaction pathways, identify key intermediates and transition states, and explain observed selectivity.

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Pathways

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction pathway. researchgate.net Locating the precise geometry and energy of a TS is critical to understanding reaction kinetics. Computationally, this is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com

Once a TS is located, the Intrinsic Reaction Coordinate (IRC) method is used to trace the minimum energy path connecting the TS to the corresponding reactants and products. scm.commdpi.com An IRC calculation follows the steepest descent path from the TS, providing a clear depiction of the structural changes that occur throughout the reaction. scm.com This allows for the unambiguous verification that a given TS connects the intended reactants and products. missouri.edu

A computational study on the aminolysis of a β-hydroxy-α,β-unsaturated ester with dimethylamine investigated several possible mechanisms. nih.govresearchgate.net The study identified a pathway involving the formation of an α-oxo ketene intermediate as the most favorable. nih.gov IRC calculations would be essential in such a study to confirm that the located transition states indeed connect the reactant, intermediate, and product species along this proposed pathway.

Free Energy Surface Mapping for Complex Transformations

For reactions involving multiple steps, competing pathways, or significant conformational flexibility, a simple one-dimensional reaction coordinate may be insufficient. In these cases, mapping a multi-dimensional potential energy surface (PES) or free-energy surface (FES) is necessary to gain a comprehensive understanding of the reaction landscape. nih.gov

These surfaces represent the energy of the system as a function of two or more geometric variables (or collective variables), revealing all relevant minima (reactants, products, intermediates) and saddle points (transition states). nih.gov For an this compound, a reaction such as a base-catalyzed intramolecular cyclization could have multiple competing pathways. Mapping the FES would help to identify the kinetically and thermodynamically favored pathways by comparing the heights of the energy barriers and the depths of the energy wells corresponding to different products.

In the aforementioned aminolysis study, three distinct pathways were considered: a concerted pathway, a stepwise pathway with tetrahedral intermediates, and a stepwise pathway via an α-oxo ketene. nih.gov A full understanding of the system's reactivity involves mapping the relative energies of all stationary points and transition states on a comprehensive free energy surface, which ultimately showed the α-oxo ketene pathway to be the most favorable both in the gas phase and in solution. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are models that seek to correlate the chemical reactivity of a series of compounds with their structural or physicochemical properties, which are quantified by molecular descriptors. These descriptors are typically calculated using computational methods. By establishing a statistically significant mathematical relationship, QSRR models can be used to predict the reactivity of new, untested compounds.

For a series of this compound derivatives undergoing a specific reaction, such as a Michael addition, a QSRR study could be developed. Molecular descriptors could include:

Electronic descriptors: Partial charges on the β-carbon, energy of the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

A multiple linear regression or more advanced machine learning model could then be built to correlate these descriptors with an experimental measure of reactivity, such as the reaction rate constant (log k).

Table 3: Illustrative QSRR Descriptors and their Correlation with Reactivity in a Michael Addition (Note: This table presents a hypothetical QSRR model for a series of substituted enonalcohols.)

Machine Learning Applications in this compound Chemical Space Exploration

The concept of "chemical space" encompasses the vast set of all possible molecules. nih.govnih.gov Exploring this space to find molecules with desired properties is a major challenge in chemistry. uni.lu Machine learning (ML) has emerged as a powerful tool to navigate this space with unprecedented efficiency. nih.govresearchgate.net

For enonalcohols, ML models can be trained on datasets of known compounds to learn the complex relationships between structure and properties. These trained models can then make rapid predictions for new, virtual this compound derivatives. Applications include:

Property Prediction: As an alternative to computationally expensive DFT calculations, ML models, such as graph neural networks, can predict properties like NMR spectra, reaction energies, and activation barriers with high accuracy and speed. mdpi.comnih.gov Some ML programs can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. mdpi.comnih.gov

Reaction Outcome Prediction: ML models can be trained on databases of chemical reactions to predict the likely products, yields, and optimal conditions for reactions involving enonalcohols.

Generative Models: Deep learning techniques can be used to generate novel this compound structures that are predicted to have specific desirable properties, such as high reactivity in a particular transformation or specific spectroscopic characteristics. nih.govresearchgate.net

By combining large-scale computational data generation with ML, researchers can perform high-throughput virtual screening and in silico design of new this compound-based compounds, accelerating the discovery of new functional molecules. nih.gov

Table of Mentioned Compounds

Table 4: List of Chemical Compounds

Based on a comprehensive review of scientific literature, the term "this compound" does not correspond to a recognized, specific chemical compound or a standard class of compounds. This ambiguity makes it impossible to provide a scientifically accurate article that adheres to the detailed outline requested. Scientific literature is organized around specific, named and structurally defined molecules. Without a precise chemical identity for "this compound," information regarding its biosynthetic pathways, enzymatic interactions, and metabolic engineering does not exist.

Generating content for the requested outline would require fabricating data, which would violate the core principles of scientific accuracy.

To provide the information you are seeking, please specify the exact chemical name (e.g., IUPAC name) or provide a chemical structure for the compound you are interested in. With a specific molecule, it would be possible to research and generate a detailed and accurate article following your structured outline.

Biological and Biochemical Roles of Enonalcohol Non Clinical Contexts

Role of Enonalcohol in Chemical Communication and Ecological Interactions

Pheromonal and Signaling Roles of this compound

In the realm of chemical signaling, enonalcohols often act as pheromones, which are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its own species. A notable example is the diunsaturated C12 alcohol, (Z,Z)-dodeca-3,6-dien-1-ol, which has been identified as a multi-purpose pheromone in the termite species Ancistrotermes pakistanicus. nih.govresearchgate.net This compound serves a dual function, acting as a trail-following pheromone for worker termites at extremely low concentrations and as a sexual attractant for male alates at higher concentrations. nih.govresearchgate.net

The specificity of these chemical signals is vital for maintaining reproductive isolation between closely related species. For instance, while A. pakistanicus uses dodecadienol for trail-following, other termite species in the same habitat use (Z)-dodec-3-en-1-ol. nih.govresearchgate.net The workers of A. pakistanicus are not responsive to the latter compound, ensuring that the foraging trails of different species remain distinct. nih.govresearchgate.net

The influence of environmental factors on pheromonal signaling has also been observed. In the fruit fly, Drosophila melanogaster, the presence of ethanol (B145695) in their food source can potentiate the response of sensory neurons to aggression-promoting pheromones. nih.gov Furthermore, exposure to alcohols can lead to an increase in the production of fatty acid ester pheromones in male flies, enhancing their success in courtship. biorxiv.org

Table 1: Examples of this compound Compounds in Pheromonal Signaling

Compound Name Organism Pheromonal Function
(Z,Z)-dodeca-3,6-dien-1-ol Ancistrotermes pakistanicus (Termite) Trail-following and Sexual Attraction nih.govresearchgate.net
(Z)-dodec-3-en-1-ol Macrotermitinae subfamily (Termites) Trail-following nih.govresearchgate.net

Interaction with Biological Receptors (Non-Clinical)

The perception of this compound signals is mediated by their interaction with specific biological receptors, primarily located in the antennae of insects. These interactions are highly specific, allowing organisms to distinguish between different chemical cues in their environment. Odorant binding proteins (OBPs) play a crucial role in this process by transporting hydrophobic pheromone molecules through the aqueous sensillar lymph to the olfactory receptors. nih.gov

While the direct interaction of a compound specifically named "this compound" with a receptor is not detailed in the provided search results, the general principles of alcohol and pheromone interaction with neuronal receptors are well-established. For example, studies on various alcohols have shown that they can directly interact with neuronal neurotransmitter receptors, often by binding to small hydrophobic pockets on the receptor protein. nih.gov This interaction can modulate the receptor's function, leading to a physiological or behavioral response.

In insects, the detection of pheromones like enonalcohols is a complex process involving a cascade of signaling events. The binding of a pheromone to its receptor can trigger the opening of ion channels, leading to the generation of an electrical signal that is transmitted to the brain. The cAMP signal transduction pathway has been identified as a key player in the behavioral responses to certain chemical stimuli, including ethanol, in Drosophila. nih.gov

Bio-Inspired Chemical Synthesis of this compound Analogs

The structural features and biological activity of naturally occurring enonalcohols have inspired chemists to develop synthetic routes to create analogs of these compounds. These synthetic efforts are often aimed at producing these molecules in larger quantities for further study or for use in pest management strategies.

The synthesis of enones, a key structural component of enonalcohols, can be achieved through various methods, including the oxidation of allylic alcohols. organic-chemistry.org Eco-friendly methods utilizing catalysts like iron nitrate (B79036) and TEMPO under atmospheric oxygen have been developed to convert allylic alcohols into α,β-unsaturated enones while preserving the configuration of the double bond. organic-chemistry.org Another approach involves the dehydrogenation of saturated ketones, which can be catalyzed by palladium acetate (B1210297) with molecular oxygen as the oxidant. researchgate.net

Bio-inspired synthesis may also involve mimicking proposed biosynthetic pathways. For instance, a possible biosynthetic route for the termite pheromone (Z,Z)-dodeca-3,6-dien-1-ol has been suggested to start from linoleic acid. nih.gov Synthetic strategies can draw inspiration from such natural pathways to devise efficient and stereoselective routes to the target molecules and their analogs.

Table 2: Synthetic Methods for Enone and this compound Precursors

Reaction Type Reagents/Catalysts Product
Aerobic Oxidation of Allylic Alcohols Fe(NO₃)₃·9H₂O/TEMPO/NaCl, O₂ α,β-Unsaturated Enones organic-chemistry.org
Oxidative Dehydrogenation of Ketones Pd(OAc)₂, O₂ Conjugated Enones researchgate.net
Dehydrogenation of Carbonyl Compounds Iron-based catalysts α,β-Unsaturated Carbonyls organic-chemistry.org

Table of Mentioned Compounds

Compound Name
(Z,Z)-dodeca-3,6-dien-1-ol
(Z)-dodec-3-en-1-ol
Dodecadienol
Dodecenol
Ethanol
Linoleic Acid
Iron Nitrate
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

Future Research Directions and Emerging Paradigms in Enonalcohol Chemistry

Development of Next-Generation Catalytic Systems for Enonalcohol Transformations

The synthesis and functionalization of enonalcohols are critically dependent on the efficiency and selectivity of catalytic systems. While significant progress has been made, future research will concentrate on developing novel catalysts that offer superior performance, broader substrate scope, and enhanced sustainability. A primary focus is on asymmetric catalysis to produce enantiopure enonalcohols, which are valuable synthons in the pharmaceutical and fine chemical industries. rsc.org

Key research thrusts include:

Novel Ligand Design: The development of sophisticated chiral ligands for transition metal catalysts is paramount. Research is moving towards ligands that are not only highly effective in inducing enantioselectivity but are also robust, easily synthesized, and derived from abundant materials.

Earth-Abundant Metal Catalysis: There is a strong impetus to replace precious metal catalysts (e.g., palladium, rhodium, iridium) with catalysts based on earth-abundant and less toxic metals such as iron, copper, and manganese. nih.govnih.gov Copper-catalyzed systems, for instance, have shown promise in the asymmetric reduction of enones to chiral allylic alcohols. nih.gov

Organocatalysis and Biocatalysis: Metal-free organocatalysis, using small organic molecules like proline, continues to be a vibrant area of research. youtube.com These catalysts offer an environmentally benign alternative to metal-based systems. Concurrently, the use of enzymes (biocatalysis) is being explored to achieve unparalleled selectivity under mild reaction conditions, mimicking nature's synthetic machinery. organic-chemistry.org

Catalyst SystemTransformationKey AdvantagesRepresentative Metal/CatalystTypical Enantiomeric Excess (e.e.)
Transition Metal Catalysis Asymmetric Reduction of EnonesHigh turnover numbers, broad substrate scopeCopper, Ruthenium, Iridium>90% nih.gov
Organocatalysis Asymmetric Aldol (B89426) ReactionsMetal-free, low toxicity, mild conditionsProline, Cinchona Alkaloids85-99% nih.gov
Biocatalysis Enantioselective Hydrolysis/ReductionHigh enantioselectivity, aqueous mediaLipases, Dehydrogenases>99% organic-chemistry.org

Integration of this compound Chemistry with Advanced Materials Science

The unique bifunctional nature of enonalcohols, possessing both nucleophilic (hydroxyl) and electrophilic (enone) centers, as well as a polymerizable alkene, makes them attractive building blocks for advanced materials. Future research will explore the systematic integration of this compound motifs into polymers, nanomaterials, and functional surfaces.

Emerging areas of investigation include:

Functional Polymers: Enonalcohols can be used as monomers or cross-linking agents to create polymers with tailored properties. The hydroxyl group can be used for post-polymerization modification, while the enone moiety can participate in Michael additions, allowing for the creation of responsive or self-healing materials.

Surface Modification: The covalent attachment of enonalcohols to surfaces (e.g., silica, gold, carbon nanotubes) can impart specific functionalities. The hydroxyl group can serve as an anchor point, while the reactive enone system can be used to subsequently immobilize biomolecules or other functional units.

Biomaterials: The development of biodegradable and biocompatible materials derived from enonalcohols is a promising avenue. These materials could find applications in drug delivery, tissue engineering, and medical implants, leveraging the diverse chemical handles available for modification.

Advancements in Automated Synthesis and High-Throughput Screening of this compound Libraries

The discovery of novel this compound derivatives with desired properties can be dramatically accelerated through automation and high-throughput screening (HTS). nih.gov Robotic systems can perform and analyze thousands of reactions in parallel, enabling the rapid optimization of reaction conditions and the screening of large compound libraries. nih.govnih.gov

Future developments in this area will focus on:

Automated Reaction Optimization: Robotic platforms, controlled by machine learning algorithms, can autonomously explore vast reaction parameter spaces (e.g., catalyst, solvent, temperature) to identify optimal conditions for this compound synthesis with minimal human intervention. htworld.co.uklabmanager.com

High-Throughput Screening Assays: The development of rapid and sensitive assays is crucial for screening this compound libraries. nih.gov Fluorescence-based methods, for example, can be used to quickly determine the enantiomeric excess of chiral enonalcohols in a 384-well plate format. nih.gov

Miniaturization and Flow Chemistry: Combining automation with microfluidics and flow chemistry allows for syntheses to be performed on a nano- or microscale. nih.gov This approach significantly reduces waste, improves safety, and allows for precise control over reaction parameters, facilitating the rapid generation of diverse this compound libraries. nih.govlabmanager.com

ParameterManual SynthesisAutomated HTS
Throughput 1-10 reactions/day1,000-100,000 reactions/day nih.gov
Reagent Consumption Milligram to gram scaleNanogram to microgram scale nih.gov
Time to Optimize Weeks to monthsDays to a week labmanager.com
Data Generation SparseComprehensive and high-density
Reproducibility Operator-dependentHigh

Synergistic Approaches Combining Computational Design and Experimental Synthesis for this compound

The synergy between computational chemistry and experimental synthesis is becoming a cornerstone of modern chemical research. nih.gov In the context of enonalcohols, this collaboration allows for a more rational and efficient approach to catalyst design, reaction mechanism elucidation, and the prediction of molecular properties.

This synergistic workflow typically involves:

Computational Catalyst Design: Quantum mechanical methods like Density Functional Theory (DFT) are used to model catalyst-substrate interactions and predict the stereochemical outcome of a reaction. mdpi.comwiley-vch.deumn.edu This allows for the in-silico design of new catalysts with potentially superior activity and selectivity before any experimental work is undertaken. researchgate.net

Mechanistic Elucidation: Computational studies can map out the entire reaction energy landscape, identifying transition states and intermediates. researchgate.net This provides invaluable insight into the reaction mechanism, helping experimentalists to understand unexpected outcomes and rationally improve reaction conditions. nih.govresearchgate.net

Predictive Modeling: By combining computational data with experimental results, machine learning models can be trained to predict the reactivity and properties of new this compound structures, guiding the synthesis of molecules with desired characteristics.

StageComputational RoleExperimental Role
Design Predict catalyst performance; design novel ligands and substrates. mdpi.comSynthesize computationally proposed catalysts and substrates.
Execution Model reaction pathways and predict potential byproducts. researchgate.netPerform synthesis, optimize conditions, and isolate products.
Analysis Calculate spectroscopic properties; rationalize observed selectivity.Characterize products (NMR, MS, etc.); measure yield and enantioselectivity.
Refinement Refine models based on experimental data for the next design cycle.Modify reaction parameters based on computational insights.

Exploration of Unconventional Reactivity and Novel Applications of this compound

While the classical reactivity of enonalcohols is well-established, future research will delve into unconventional transformations to unlock new synthetic pathways and applications. This involves exploring the reactivity of enonalcohols under novel reaction conditions or with new types of reagents.

Potential areas for exploration include:

Photocatalysis and Electrochemistry: The use of light or electricity to drive this compound transformations can lead to novel reactivity patterns that are inaccessible through traditional thermal methods. The conjugated enone system is a prime target for photochemical activation.

Radical Chemistry: Enonalcohols can be precursors to various radical species. Harnessing radical-mediated reactions could enable novel C-H functionalization or cyclization reactions, providing rapid access to complex molecular architectures.

Domino and Cascade Reactions: Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a cascade) starting from an this compound substrate is a major goal for improving synthetic efficiency. This approach leverages the multiple reactive sites within the molecule to build complexity quickly.

Multi-Disciplinary Research at the Interface of this compound Chemistry, Synthetic Biology, and Engineering

The convergence of chemistry, synthetic biology, and engineering presents a transformative paradigm for the production and application of enonalcohols. nih.govucsd.edu This multi-disciplinary approach aims to develop sustainable, bio-based routes to enonalcohols and to engineer novel biological systems that incorporate these molecules.

Key research directions at this interface include:

Metabolic Engineering for Biosynthesis: Genetically engineering microorganisms like E. coli or Saccharomyces cerevisiae to produce enonalcohols from renewable feedstocks such as glucose is a major goal. nih.govfrontiersin.org This involves designing and implementing novel metabolic pathways by introducing genes from other organisms. nih.govelsevierpure.com

Synthetic Biology Circuits: Developing synthetic gene circuits that can sense the concentration of an this compound and regulate its production in real-time within a microbe can lead to optimized and self-regulating biomanufacturing processes.

Bio-inspired Systems: Researchers are taking inspiration from biological systems to design new catalysts and reaction networks. elanigroup.org This includes the development of artificial enzymes or "chemzymes" that combine the selectivity of enzymes with the broader substrate scope of chemical catalysts.

Research AreaKey DisciplinesObjectiveExample
Biosynthesis Synthetic Biology, Metabolic EngineeringProduce enonalcohols from renewable resources.Engineer E. coli to convert sugars into a specific this compound precursor. researchgate.net
Biocatalysis Chemistry, Protein EngineeringDevelop highly selective enzymes for this compound transformations.Directed evolution of an alcohol dehydrogenase for asymmetric reduction.
Bio-hybrid Materials Materials Science, Chemical EngineeringCreate functional materials by combining enonalcohols with biological components.Immobilizing enzymes onto an this compound-derived polymer scaffold.

Q & A

Q. What experimental design considerations are critical for synthesizing Enonalcohol derivatives?

A robust experimental design should include:

  • Replication and Controls : Conduct at least three independent replicates per synthesis condition to account for variability .
  • Variable Isolation : Systematically vary parameters (e.g., temperature, catalysts) while holding others constant to isolate their effects .
  • Instrumentation Calibration : Report model numbers and calibration protocols for equipment (e.g., NMR, HPLC) to ensure reproducibility .
  • Ethical Compliance : For in vitro or in vivo studies, include ethics committee approval details and handling protocols for hazardous intermediates .

Q. How can researchers ensure data validity in this compound pharmacokinetic studies?

  • Triangulation : Combine quantitative (e.g., LC-MS metabolite quantification) and qualitative methods (e.g., behavioral observations) to cross-validate findings .
  • Blinding : Implement double-blind protocols during data collection and analysis to minimize bias .
  • Statistical Preprocessing : Use outlier detection methods (e.g., Grubbs' test) and normalization techniques to address data skewness .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s mechanistic data across studies?

  • Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., dosage variations vs. model organism differences) using hierarchical regression .
  • Iterative Re-examination : Replicate conflicting experiments under standardized conditions, adjusting one variable at a time .
  • Meta-Analysis : Pool data from multiple studies to assess effect sizes and heterogeneity via tools like Cochrane Review or R’s metafor package .

Q. What advanced methodologies optimize this compound’s enantioselective synthesis?

  • Chiral Catalyst Screening : Use high-throughput platforms to test catalysts (e.g., BINOL-derived ligands) and quantify enantiomeric excess via circular dichroism .
  • Computational Modeling : Apply density functional theory (DFT) to predict transition states and guide experimental catalyst selection .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track reaction pathways and intermediate stability .

Q. How can qualitative methods enhance understanding of this compound’s behavioral effects?

  • Phenomenological Frameworks : Conduct semi-structured interviews with subjects to capture subjective experiences, followed by hermeneutic analysis to identify thematic patterns .
  • Focus Groups : Use grounded theory to analyze discussions on this compound’s cognitive impacts, ensuring saturation is achieved across participant subgroups .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for multivariate this compound datasets?

  • Dimensionality Reduction : Apply PCA or PLS-DA to identify latent variables influencing toxicity or efficacy .
  • Mixed-Effects Models : Account for nested variables (e.g., repeated measures in longitudinal studies) using R’s lme4 or SAS PROC MIXED .
  • Bayesian Inference : Use Stan or JAGS to model uncertainty in dose-response relationships, particularly with small sample sizes .

Q. How should researchers address missing data in this compound clinical trials?

  • Multiple Imputation : Apply chained equations (MICE) to generate plausible values for missing entries, ensuring <20% data loss .
  • Sensitivity Analysis : Compare complete-case results with imputed datasets to assess bias magnitude .

Ethical & Reporting Standards

Q. What ethical safeguards are essential for this compound studies involving human subjects?

  • Informed Consent : Disclose risks of neurobehavioral testing and ensure withdrawal rights .
  • Data Anonymization : Use pseudonymization techniques for sensitive health data, adhering to GDPR or HIPAA standards .

Q. How to structure a manuscript reporting this compound’s novel properties?

  • Abstract Clarity : State hypothesis, methods, key results (e.g., "this compound reduced inflammation by 40% in murine models"), and conclusions in ≤250 words .
  • Results/Discussion Separation : Report raw data (means, SDs) in Results; contextualize findings against prior work (e.g., contrast with ethanol’s effects) in Discussion .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.